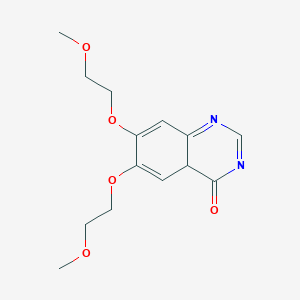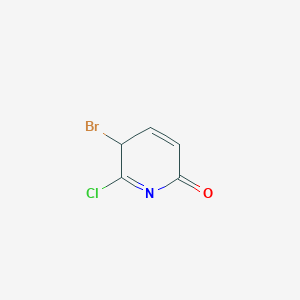
PROTAC NAMPT Degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC NAMPT Degrader-1 is a potent proteolysis-targeting chimera (PROTAC) designed to target and degrade nicotinamide phosphoribosyltransferase (NAMPT). This compound has shown significant anti-proliferative activity, particularly against A2780 cells, with an IC50 value of 0.12 μM . It is a promising candidate for cancer treatment due to its ability to effectively degrade NAMPT, a key enzyme involved in NAD+ biosynthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC NAMPT Degrader-1 involves the conjugation of a NAMPT inhibitor with a ligand for an E3 ubiquitin ligase, connected by a linker. The specific synthetic route and reaction conditions are proprietary and detailed information is not publicly available. general PROTAC synthesis involves multiple steps, including the preparation of the NAMPT inhibitor, the E3 ligase ligand, and the linker, followed by their conjugation through amide bond formation or click chemistry .
Industrial Production Methods
Industrial production methods for this compound are not explicitly documented. Typically, large-scale production of PROTACs involves optimization of the synthetic route to improve yield and purity, followed by rigorous purification processes such as chromatography and crystallization .
化学反应分析
Types of Reactions
PROTAC NAMPT Degrader-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the NAMPT inhibitor or the E3 ligase ligand.
Reduction: This reaction can be used to reduce any oxidized intermediates during synthesis.
Substitution: This reaction is crucial for introducing various functional groups into the NAMPT inhibitor or the E3 ligase ligand.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or aryl halides.
Major Products
The major product formed from these reactions is the final PROTAC molecule, which consists of the NAMPT inhibitor, the E3 ligase ligand, and the linker .
科学研究应用
PROTAC NAMPT Degrader-1 has a wide range of scientific research applications, including:
作用机制
PROTAC NAMPT Degrader-1 exerts its effects by inducing the degradation of NAMPT through the ubiquitin-proteasome system. The compound binds to NAMPT and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of NAMPT, marking it for degradation by the proteasome. The degradation of NAMPT leads to a decrease in NAD+ levels, which is essential for cellular energy metabolism and survival, particularly in cancer cells .
属性
分子式 |
C57H69N13O8S2 |
|---|---|
分子量 |
1128.4 g/mol |
IUPAC 名称 |
(2S,4R)-1-[(2S)-2-[5-[3,5-dimethyl-4-[[4-[4-[4-(pyridin-4-ylmethylcarbamoylamino)phenyl]sulfonylpiperazine-1-carbonyl]phenyl]diazenyl]pyrazol-1-yl]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H69N13O8S2/c1-36(41-11-13-42(14-12-41)51-38(3)60-35-79-51)61-53(73)48-32-46(71)34-69(48)55(75)52(57(5,6)7)63-49(72)10-8-9-27-70-39(4)50(37(2)66-70)65-64-45-17-15-43(16-18-45)54(74)67-28-30-68(31-29-67)80(77,78)47-21-19-44(20-22-47)62-56(76)59-33-40-23-25-58-26-24-40/h11-26,35-36,46,48,52,71H,8-10,27-34H2,1-7H3,(H,61,73)(H,63,72)(H2,59,62,76)/t36-,46+,48-,52+/m0/s1 |
InChI 键 |
VRQKYAYDNWNJPU-RYSVJAJTSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN4C(=C(C(=N4)C)N=NC5=CC=C(C=C5)C(=O)N6CCN(CC6)S(=O)(=O)C7=CC=C(C=C7)NC(=O)NCC8=CC=NC=C8)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(Z)-[3-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12365676.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)


![4-[3-[4-(1-Ethyl-2-phenylindol-3-yl)-7-methoxyquinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12365708.png)


![[2-[[(5S,8S,10aR)-3-acetyl-8-[[(2S)-5-amino-1-[2-chloro-3-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]phenoxy]-5-oxopentan-2-yl]carbamoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indole-5-carbonyl]phosphonic acid;azane](/img/structure/B12365724.png)



